

Gas chromatography/mass spectroscopy (GC/MS) for Pyraflufen-ethyl metabolite analysis

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Compound of Interest

Compound Name: Pyraflufen

Cat. No.: B041819

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Application Note: Analysis of Pyraflufen-ethyl and its Metabolites by GC/MS

Abstract

This application note provides a detailed protocol for the determination of **Pyraflufen-ethyl** and its primary metabolite, E-1, in various matrices using Gas Chromatography/Mass Spectrometry (GC/MS). **Pyraflufen-ethyl** is a pro-herbicide used for the control of broad-leaved weeds.^[1] Monitoring its residues and metabolites is crucial for ensuring food safety and environmental quality. The described method involves a derivatization step to enhance the volatility of the E-1 metabolite for GC/MS analysis. This protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction

Pyraflufen-ethyl is an herbicide that works by inhibiting the enzyme protoporphyrinogen oxidase.^[2] In the environment and in biological systems, it is rapidly hydrolyzed to its active acid form, **Pyraflufen** (metabolite E-1).^{[2][3]} Other relevant metabolites that can be formed through further degradation include E-2, E-3, and E-9.^[4] Due to its toxicological significance, regulatory bodies require the monitoring of both the parent compound and its metabolite E-1 in various commodities.

While LC/MS/MS is a common technique for the analysis of these compounds in water and soil, GC/MS offers a robust and widely available alternative, particularly for food matrices. The challenge in analyzing the primary metabolite E-1 by GC is its low volatility. This protocol addresses this by converting the E-1 metabolite into its more volatile methyl ester, E-15, through derivatization with diazomethane.

Experimental Protocols

Sample Preparation

The following protocol describes the extraction and cleanup of **Pyraflufen-ethyl** and its E-1 metabolite from plant and animal tissues.

a. Extraction:

- Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or animal tissue) into a 50 mL centrifuge tube.
- Add 20 mL of a 2:1 (v/v) acetonitrile/water solution.
- Homogenize the sample for 2-3 minutes using a high-speed homogenizer.
- Centrifuge the mixture at 4000 rpm for 5 minutes.
- Collect the supernatant (acetonitrile/water layer).

b. Clean-up using Solid Phase Extraction (SPE):

- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the collected supernatant onto the conditioned C18 cartridge.
- Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analytes with 10 mL of acetonitrile.

c. Derivatization of Metabolite E-1:

Note: Diazomethane is explosive and carcinogenic. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

- Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol).
- Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. This converts the E-1 metabolite to its methyl ester, E-15.
- Allow the reaction to proceed for 10-15 minutes.
- Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.
- The sample is now ready for GC/MS analysis.

d. Final Sample Preparation:

- For further purification, a Florisil cartridge can be used after derivatization.
- The final residue is reconstituted in a suitable solvent for GC/MS injection (e.g., ethyl acetate or toluene).

GC/MS Analysis

a. Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent Intuvo 9000 GC with a 7010B triple quadrupole MS).

b. GC Conditions (Typical):

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injection Volume: 1-2 µL.

- Injector Temperature: 250-280°C.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp 1: 25°C/min to 150°C.
 - Ramp 2: 5°C/min to 200°C.
 - Ramp 3: 10°C/min to 280°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

c. MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
- Monitored Ions (m/z):
 - **Pyraflufen-ethyl**: 412 (quantitation), 414 (confirmation).
 - Metabolite E-15 (derivatized E-1): 398 (quantitation), 400 (confirmation).
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Quantitative Data Summary

The performance of the analytical method should be validated to ensure accuracy and reliability. The following tables summarize typical quantitative data for the analysis of **Pyraflufen-ethyl** and its metabolite E-1.

Table 1: Method Validation Parameters for **Pyraflufen-ethyl** and Metabolite E-1

Parameter	Pyraflufen-ethyl	Metabolite E-1 (as E-15)
Limit of Detection (LOD)	0.005 ppm	0.005 ppm
Limit of Quantification (LOQ)	0.01 ppm	0.01 ppm
Linearity (r^2)	> 0.99	> 0.99
Precision (RSD%)	< 15%	< 15%

Table 2: Recovery Rates of Pyraflufen-ethyl and Metabolite E-1 in Fortified Samples

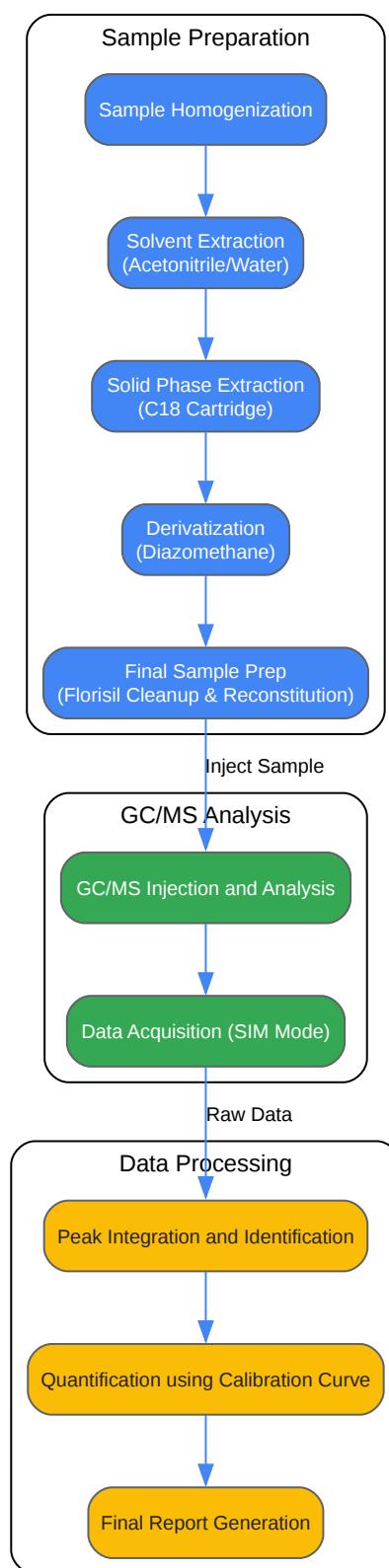
Matrix	Spiking Level (ppm)	Pyraflufen-ethyl Recovery (%)	Metabolite E-1 Recovery (%)
Apples	0.01	95.2 ± 4.1	92.8 ± 5.3
	0.1	98.7 ± 3.5	96.1 ± 4.8
	1.0	101.3 ± 2.9	99.5 ± 3.7
Soil	0.01	91.5 ± 6.2	89.4 ± 7.1
	0.1	94.8 ± 5.1	92.3 ± 6.5
	1.0	97.2 ± 4.3	95.0 ± 5.8
Animal Tissue	0.02	85-110	85-110

Recovery data is indicative and may vary depending on the specific matrix and laboratory conditions.

Visualizations

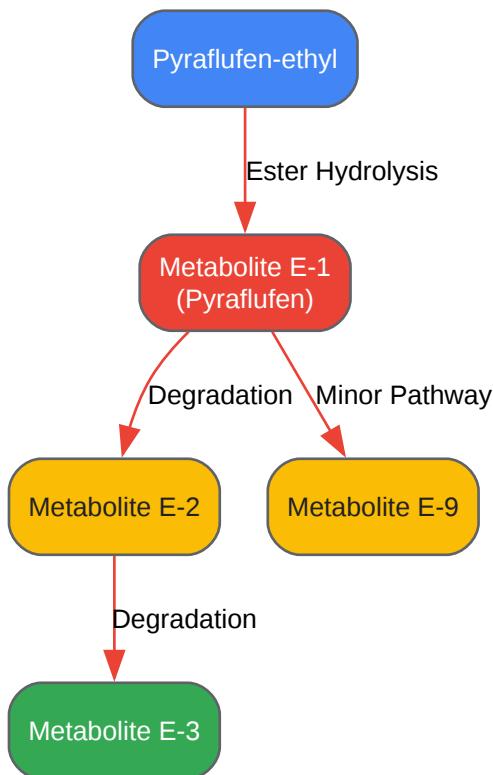
Signaling Pathways and Experimental Workflows

The following diagram illustrates the overall workflow for the GC/MS analysis of Pyraflufen-ethyl and its metabolites.

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Caption: Workflow for GC/MS analysis of **Pyraflufen-ethyl**.

The metabolic pathway of **Pyraflufen-ethyl** primarily involves the hydrolysis of the ethyl ester to form the active acid metabolite, E-1. Further degradation can occur through N-demethylation and hydrolysis of the ether bond.



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Caption: Metabolic pathway of **Pyraflufen-ethyl**.

Conclusion

The GC/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **Pyraflufen-ethyl** and its primary metabolite E-1 in various complex matrices. The derivatization step is critical for the successful analysis of the E-1 metabolite by GC/MS. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for laboratories involved in pesticide residue analysis.

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